Tilifodiolide

Descripción general

Descripción

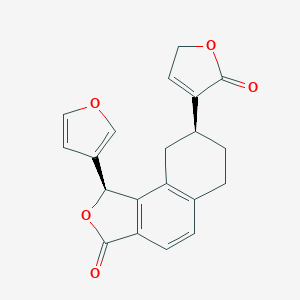

Tilifodiolide is a diterpenoid lactone compound isolated from the roots of the plant Salvia tiliaefolia. It has been studied for its various biological activities, including anti-inflammatory and antinociceptive effects .

Aplicaciones Científicas De Investigación

Tilifodiolide has several scientific research applications, including:

Chemistry: It is studied for its unique chemical structure and reactivity.

Biology: It has shown anti-inflammatory and antinociceptive effects in biological studies.

Industry: Its bioactive properties make it a candidate for developing new pharmaceuticals and other bioactive products.

Mecanismo De Acción

Target of Action

Tilifodiolide, a diterpene obtained from the plant Salvia tiliifolia , primarily targets the inflammatory response in the body . It has been shown to have anti-inflammatory activity in a mice model .

Mode of Action

This compound interacts with its targets by decreasing the accumulation of intestinal fluid, which in turn reduces inflammation . It also exerts vasorelaxant effects mediated by nitric oxide and cyclic guanosine monophosphate . Furthermore, it shows anxiolytic and antidepressant effects through the partial involvement of gamma-Aminobutyric acid (GABA) receptors and the possible participation of α2-adrenoreceptors .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in inflammation and pain response . By decreasing the accumulation of intestinal fluid, this compound can reduce inflammation and thus alleviate symptoms of diseases characterized by inflammation .

Pharmacokinetics

It has been shown to exhibit anti-inflammatory activity in vivo in a mice model when administered at a dose of 200 mg/kg .

Result of Action

The result of this compound’s action is a reduction in inflammation and pain, as well as potential anxiolytic and antidepressant effects . It has been shown to exert antidiarrheal activity by decreasing the intestinal fluid accumulation . Additionally, it has vasorelaxant effects mediated by nitric oxide and cyclic guanosine monophosphate . It also shows anxiolytic and antidepressant effects through the partial involvement of GABA receptors and the possible participation of α2-adrenoreceptors .

Análisis Bioquímico

Biochemical Properties

Tilifodiolide interacts with various biomolecules in the body. It has been shown to inhibit the production of TNF-α and IL-6 in macrophages . The nature of these interactions is likely due to the compound’s anti-inflammatory properties.

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Current research indicates that it shows anti-inflammatory activity in vivo in acetic acid induced-writhing mouse model .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tilifodiolide can be isolated from the roots of Salvia tiliaefolia through extraction and purification processes the isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively detailed in available sources. The compound is primarily obtained from natural sources, and large-scale production would likely involve optimizing the extraction and purification processes from Salvia tiliaefolia.

Análisis De Reacciones Químicas

Types of Reactions

Tilifodiolide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of this compound.

Comparación Con Compuestos Similares

Similar Compounds

Ursolic Acid: Another diterpenoid with anti-inflammatory properties.

Mollugoside E: A triterpenoid with cytotoxic activity against certain cancer cell lines.

Uniqueness

Tilifodiolide is unique due to its specific combination of anti-inflammatory, antinociceptive, anxiolytic, and antidepressant effects. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds.

Propiedades

IUPAC Name |

(1R,8S)-1-(furan-3-yl)-8-(5-oxo-2H-furan-4-yl)-6,7,8,9-tetrahydro-1H-benzo[e][2]benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O5/c21-19-14(6-8-24-19)12-2-1-11-3-4-15-17(16(11)9-12)18(25-20(15)22)13-5-7-23-10-13/h3-7,10,12,18H,1-2,8-9H2/t12-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTJKEKFEUNDHY-SGTLLEGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C3=CCOC3=O)C4=C(C=C2)C(=O)OC4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1C3=CCOC3=O)C4=C(C=C2)C(=O)O[C@H]4C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155278 | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126724-95-6 | |

| Record name | Tilifodiolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126724956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilifodiolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

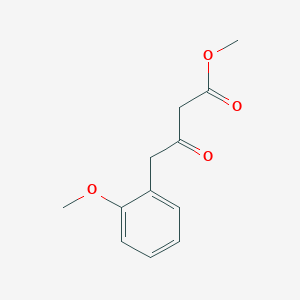

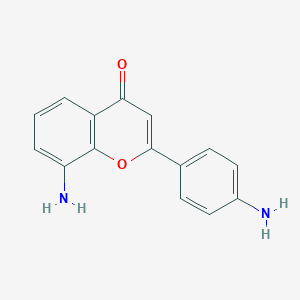

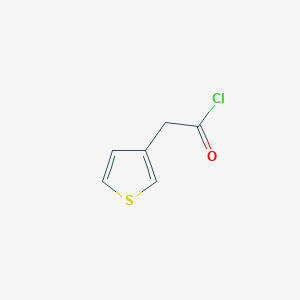

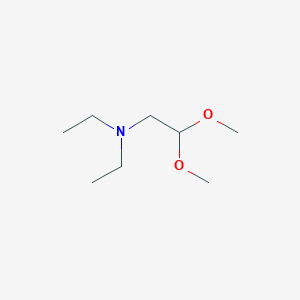

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

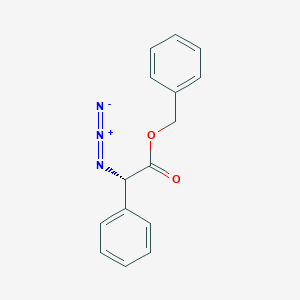

Feasible Synthetic Routes

Q1: What is the origin of Tilifodiolide and what kind of molecule is it?

A1: this compound (TFD) is a natural product isolated from the aerial parts of Salvia tiliifolia Vahl (Lamiaceae), a plant traditionally used for pain and inflammation management. [, ] Structurally, TFD is a clerodane diterpenoid. [, , , ]

Q2: How does this compound exert its anti-inflammatory and antinociceptive effects?

A2: While the precise molecular targets of TFD are still under investigation, research suggests that it inhibits the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated murine macrophages. [] Furthermore, studies indicate its antinociceptive effects might involve the nitric oxide pathway and potentially the γ-Aminobutyric acid (GABA) receptors and α2-adrenoreceptors. [, ]

Q3: Are there any structural features that make this compound unique within its class of compounds?

A3: Yes, TFD and its related compound salvifolin, both isolated from Salvia tiliifolia, belong to a rare group of rearranged clerodane diterpenoids. These structures are significant from both biosynthesis and chemotaxonomy perspectives. []

Q4: Beyond its anti-inflammatory and antinociceptive effects, does this compound exhibit other pharmacological activities?

A4: Yes, TFD has demonstrated antidiarrheal activity in castor oil-induced models and vasorelaxant effects in rat smooth muscle tissues. Research suggests that the vasorelaxant effect might be mediated by nitric oxide and cyclic guanosine monophosphate signaling pathways. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)

![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)